molecular formula C6H13FN2 B1469510 (4-Fluoropiperidin-4-yl)methanamine CAS No. 1123922-54-2

(4-Fluoropiperidin-4-yl)methanamine

Cat. No.: B1469510
CAS No.: 1123922-54-2
M. Wt: 132.18 g/mol
InChI Key: BQNIEVRILLAWHK-UHFFFAOYSA-N
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Description

(4-Fluoropiperidin-4-yl)methanamine (CAS 1123922-54-2) is a fluorinated piperidine derivative of significant interest in medicinal chemistry, particularly in the development of novel central nervous system (CNS) therapeutics. With a molecular formula of C6H13FN2 and a molecular weight of 132.18 g/mol, this compound serves as a versatile and valuable chemical building block . Its primary research application is as a critical precursor in the synthesis of high-affinity and selective serotonin 5-HT 1A receptor agonists . The 1-(1-benzoylpiperidin-4-yl)methanamine scaffold, to which this compound belongs, is a recognized chemotype for designing biased agonists that can preferentially activate specific intracellular signaling pathways, such as ERK1/2 phosphorylation over β-arrestin recruitment . This functional selectivity is a key strategy in modern drug discovery for achieving enhanced therapeutic efficacy with reduced side effects. Researchers are exploring these compounds as promising candidates for treating various CNS disorders, including depression and Parkinson's disease . The incorporation of fluorine is a common strategy to fine-tune a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Proper storage conditions and handling procedures in accordance with laboratory safety standards must be observed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluoropiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2/c7-6(5-8)1-3-9-4-2-6/h9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNIEVRILLAWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Fluoropiperidin 4 Yl Methanamine and Its Derivatives

Stereoselective Synthesis of Piperidine (B6355638) Derivatives

Diastereoselective Control in Functionalization Reactions

Achieving a high degree of diastereoselectivity is paramount in the synthesis of complex molecules like (4-Fluoropiperidin-4-yl)methanamine derivatives, where multiple stereocenters may be present. The spatial arrangement of substituents on the piperidine ring profoundly influences the molecule's biological activity. Researchers have developed several strategies to control the diastereochemical outcome of functionalization reactions.

One notable approach involves the use of chiral catalysts and judicious selection of protecting groups on the piperidine nitrogen. nih.govresearchgate.net These elements work in concert to create a chiral environment that favors the formation of one diastereomer over others. For instance, rhodium-catalyzed C-H insertion reactions have been employed to introduce functional groups at various positions on the piperidine ring with a high degree of stereocontrol. nih.govresearchgate.netnih.gov The choice of both the rhodium catalyst and the nitrogen protecting group can dictate the site-selectivity (C2, C3, or C4) and the diastereoselectivity of the functionalization. nih.govresearchgate.net

Furthermore, photoredox catalysis has emerged as a powerful tool for the diastereoselective functionalization of piperidines. chemrxiv.org This method often involves a rapid, non-selective C-H arylation followed by a slower epimerization process that enriches the thermodynamically more stable diastereomer. chemrxiv.org This approach has been successfully applied to highly substituted piperidine derivatives, affording arylated products in good yields and with high diastereoselectivity. chemrxiv.org

The development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines has also provided an efficient route to substituted piperidine derivatives. acs.org The stereochemical outcome of these reactions can be influenced by the nature of the substituents on the piperidine ring, with different starting materials leading to either cis or trans products with high selectivity. acs.org

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the preparation of chiral molecules with high enantiomeric purity. ajchem-b.com This technique is particularly valuable for the synthesis of chiral piperidine derivatives, where the stereochemistry at the newly formed stereocenter is critical for biological function. The process involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to selectively add hydrogen to a prochiral substrate, such as an alkene or imine. youtube.com

The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. ajchem-b.com Iridium, ruthenium, and rhodium complexes bearing chiral ligands are commonly employed for the asymmetric hydrogenation of various unsaturated substrates. ajchem-b.com For instance, the use of a chiral iridium catalyst has been reported for the hydrogenation of a lactone with simultaneous dynamic kinetic resolution to produce an enantiomerically enriched diol, a precursor to substituted piperidines. youtube.com

While direct asymmetric hydrogenation to form this compound is not explicitly detailed in the provided context, the principles of asymmetric hydrogenation are broadly applicable to the synthesis of chiral building blocks that can be further elaborated to the target compound. For example, the enantioselective reduction of a suitable prochiral precursor containing the piperidine ring would be a viable strategy.

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.org This is achieved by combining a kinetic resolution with an in situ racemization of the slower-reacting enantiomer. wikipedia.org This methodology is particularly advantageous when a chiral center can be easily epimerized. wikipedia.org

In the context of piperidine synthesis, DKR has been successfully employed to generate enantiopure polysubstituted piperidines. nih.gov A key step in this approach is a cyclocondensation reaction that proceeds via a highly stereoselective process involving DKR. nih.gov This allows for the direct formation of chiral, non-racemic intermediates that already contain the desired substituents on the heterocyclic ring. nih.gov

One application of DKR involves the asymmetric transfer hydrogenation of imines. For example, the dynamic kinetic resolution of 4,5-diaryl cyclic sulfamidate imines has been achieved using chiral rhodium catalysts, affording the corresponding cyclic sulfamidates with high diastereomeric and enantiomeric excess. nih.gov This type of transformation highlights the potential of DKR for establishing stereocenters in cyclic systems. While a direct application to this compound is not specified, the principle can be applied to the synthesis of chiral precursors. For instance, a kinetic resolution of a racemic 4-methylene-2-arylpiperidine derivative has been demonstrated using asymmetric deprotonation, providing access to enantioenriched functionalizable piperidine fragments. acs.orgacs.org

Multi-Component Reactions and Reductive Amination

Multi-component reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step by combining three or more starting materials. This strategy is particularly attractive for the synthesis of substituted piperidines. One-pot multi-component reactions have been developed for the synthesis of functionalized piperidines from aromatic aldehydes, anilines, and alkyl acetoacetates. researchgate.net

Reductive Amination from Cyanohydrin Precursors

Reductive amination is a versatile and widely used method for the formation of C-N bonds and the synthesis of primary, secondary, and tertiary amines. harvard.edulibretexts.orgorganic-chemistry.org The reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ. harvard.eduyoutube.com

A specific application relevant to the synthesis of aminomethylpiperidines involves the use of cyanohydrin precursors. An enantioselective biocatalytic approach has been detailed for the synthesis of 5-hydroxypiperidin-2-one, a versatile building block, starting from the corresponding aldehyde. ru.nl This method utilizes an (S)-hydroxynitrile lyase (HNL) for the enantioselective formation of a cyanohydrin, which is subsequently hydrogenated. ru.nl By carefully controlling the hydrogenation conditions, an unprecedented reductive amination of the nitrile group can be achieved to yield bicyclic N,N-acetals. ru.nl This strategy demonstrates the potential for converting a nitrile group, derived from a cyanohydrin, into an amine functionality within the piperidine framework.

The choice of reducing agent is critical in reductive amination. Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) are commonly used as they selectively reduce the iminium ion in the presence of the carbonyl precursor. harvard.edu

Darzens Reaction and Regioselective Ring Opening in Synthesis

The Darzens reaction, or Darzens condensation, involves the reaction of a carbonyl compound with an α-halo ester in the presence of a base to form an α,β-epoxy ester. organic-chemistry.org While not directly leading to the piperidine ring, the resulting epoxide can be a versatile intermediate for further functionalization.

More directly relevant to the synthesis of substituted piperidines is the regioselective ring-opening of aziridines and their activated forms, aziridinium (B1262131) ions. researchgate.netresearchgate.netbohrium.comnih.gov These three-membered nitrogen-containing heterocycles can undergo nucleophilic attack, leading to the formation of larger ring systems, including piperidines. The regioselectivity of the ring-opening (i.e., which C-N bond is broken) is influenced by the substituents on the aziridine (B145994) ring, the nature of the electrophile used for activation, and the nucleophile. nih.gov

For instance, the alkylative ring-opening of a bicyclic aziridinium ion, generated from a 4-hydroxybutylaziridine, with an organocopper reagent can afford a 2-alkylsubstituted piperidine in a regio- and stereoselective manner. researchgate.netresearchgate.net The regiochemical outcome can be predicted based on whether the reaction is under kinetic or thermodynamic control, with nucleophilic attack occurring at either the substituted or unsubstituted carbon of the aziridine. nih.gov This methodology provides a powerful route to constructing the piperidine skeleton with control over the placement of substituents.

C-H Functionalization of Piperidine Rings

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of complex molecules, as it avoids the need for pre-functionalized starting materials. researchgate.net The application of C-H functionalization to piperidine rings allows for the direct introduction of substituents at various positions. nih.govresearchgate.netnih.gov

The site-selectivity of C-H functionalization on the piperidine ring is a significant challenge due to the presence of multiple C-H bonds with similar reactivity. researchgate.net However, by carefully selecting the catalyst and the nitrogen protecting group, a high degree of control can be achieved. nih.govresearchgate.netnih.gov For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to be highly effective. nih.govresearchgate.netnih.gov The steric and electronic properties of the catalyst and the protecting group can direct the functionalization to the C2, C3, or C4 position. nih.govresearchgate.netresearchgate.net

While C2 is electronically activated, it is also sterically hindered. researchgate.net The C3 position is electronically deactivated due to the inductive effect of the nitrogen protecting group. researchgate.net The C4 position becomes accessible when the electronic preference for C2 can be overcome by the steric shielding of the catalyst and the protecting group. researchgate.net Cobalt-catalyzed C-H activation/annulation reactions have also been developed for the synthesis of isoquinolinone derivatives, demonstrating the utility of non-precious metals in these transformations. nih.gov Furthermore, recent advances have focused on the C-H functionalization of N-heteroarenes using non-precious transition metals. rsc.org

This approach offers a powerful and direct route to synthesize derivatives of this compound by introducing various functional groups onto the pre-formed piperidine ring, potentially streamlining synthetic sequences and providing access to a diverse range of analogues.

Photoredox-Catalyzed α-Amino C-H Arylation

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. This strategy is particularly effective for the α-amino C-H arylation of piperidine derivatives. escholarship.orgnih.gov The reaction typically involves an iridium- or other metal-based photocatalyst that, upon excitation by light, initiates an electron transfer cascade. This process generates a highly reactive α-amino radical from the piperidine substrate, which can then couple with an aryl partner. escholarship.orgencyclopedia.pub

A key advantage of this method is its applicability to highly substituted and complex piperidine derivatives, often proceeding with high diastereoselectivity. escholarship.orgnih.gov Research has shown that following a rapid and often non-selective C-H arylation, a slower epimerization process can occur, leading to a high diastereomeric ratio in the final product. nih.gov This allows for the synthesis of specific stereoisomers, which is crucial for pharmacological applications. For instance, the arylation of various N-aryl substituted piperidines with electron-deficient cyanoarenes has been achieved in good yields and excellent diastereoselectivities. escholarship.org

The general mechanism involves the photocatalyst absorbing light and reaching an excited state. It then oxidizes the piperidine to a radical cation. Subsequent deprotonation at the α-carbon by a mild base generates the key α-amino radical intermediate. This radical couples with an electron-deficient arene, and after a final step to restore aromaticity, the arylated piperidine product is formed. escholarship.orgencyclopedia.pub

Table 1: Examples of Photoredox-Catalyzed α-C-H Arylation of Piperidine Derivatives This table is a representative summary based on findings in the field and may not directly involve this compound, for which specific data is not publicly available.

Piperidine SubstrateArylating AgentPhotocatalystDiastereomeric Ratio (d.r.)YieldReference
N-Aryl-2-methylpiperidine4-CyanobenzonitrileIr(ppy)₃>20:1Good escholarship.orgnih.gov
N-Aryl-2,6-dimethylpiperidine4-CyanopyridineIr(ppy)₃HighModerate escholarship.org
N-Aryl-3-isopropylpiperidineDicyanobenzeneIr(ppy)₃>30:1High escholarship.org

Catalytic C-H Imidoyl Activation and Annulation

Rhodium(III)-catalyzed C-H activation has become a robust method for constructing cyclic structures. nih.govrsc.org This approach can be applied to the synthesis of piperidine derivatives through the annulation of substrates containing an imidoyl directing group. For example, N-iminopyridinium ylides have been used as effective substrates in Rh(III)-catalyzed C-H activation/annulation reactions with partners like alkynes or diazo compounds to create isoquinolone and isocoumarin (B1212949) scaffolds. rsc.orgbohrium.com

The catalytic cycle typically begins with the coordination of the directing group to the rhodium center, followed by the activation of a nearby C-H bond to form a rhodacycle intermediate. nih.govbohrium.com This intermediate then reacts with a coupling partner, such as an alkyne or a sulfoxonium ylide, through migratory insertion. nih.govrsc.org Subsequent reductive elimination or other terminating steps release the annulated product and regenerate the active catalyst. bohrium.comresearchgate.net This methodology allows for the divergent synthesis of various heterocyclic systems under redox-neutral conditions. nih.govbohrium.com While direct application to this compound is not explicitly documented, the principles are applicable to precursors containing suitable directing groups.

Convergent Synthesis via C-H Bond Functionalization Cascades

Convergent synthesis aims to build complex molecules from several individual fragments in a way that minimizes steps and maximizes efficiency. C-H functionalization logic is a powerful tool in this context, enabling the assembly of highly substituted piperidines. nih.gov One notable strategy involves the sequential functionalization of C-H bonds on a simple starting scaffold. For example, the synthesis of pipercyclobutanamide A demonstrated the power of this approach on a cyclobutane (B1203170) ring, a strategy that is conceptually transferable to piperidine systems. acs.orgbaranlab.org

These cascade reactions can be designed to be protecting-group-free, which significantly shortens the synthetic route by avoiding protection and deprotection steps. baranlab.orgresearchgate.net A two-step, three-component coupling process has been described for the stereoselective synthesis of highly substituted piperidines, where an aromatic imine, a conjugated alkyne, and an aldehyde are combined. nih.gov This method first establishes a functionalized allylic amine, which then undergoes a cationic annulation to form the piperidine ring, capable of creating multiple stereocenters in a controlled manner. nih.gov This highlights the potential for building complex piperidine cores through carefully designed C-H functionalization cascades. acs.orgnih.govresearchgate.net

Novel Synthetic Routes and Precursor Utilization

Beyond C-H activation, other novel strategies focus on building the fluoropiperidine core from acyclic or simpler cyclic precursors.

Synthesis from Saturated Heterocyclic Ketones via Wittig Olefination and Halogenation

A practical and scalable route to this compound starts from readily available N-protected 4-piperidone (B1582916) derivatives, such as N-Boc-4-piperidone. rsc.orgresearchgate.netdtic.mil A key transformation that could be employed in a synthetic sequence is the Wittig reaction to introduce an exocyclic methylene (B1212753) group. nih.gov While not explicitly detailed for this specific target in the searched literature, a plausible synthetic sequence can be constructed based on established reactions.

The synthesis would begin with the olefination of N-Boc-4-piperidone to form tert-butyl 4-methylenepiperidine-1-carboxylate. This intermediate can then undergo a halofluorination reaction. For instance, treatment with N-bromosuccinimide (NBS) and a fluorine source like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) can introduce both a bromine and a fluorine atom across the double bond, yielding tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate. rsc.org The resulting bromomethyl group is a versatile handle for further functionalization. It can be converted to an azide (B81097) by reaction with sodium azide, followed by reduction of the azide to the primary amine using a method like catalytic hydrogenation (e.g., H₂ over Pd/C). rsc.org This sequence provides the desired this compound scaffold, which can then be deprotected or further modified.

Table 2: Plausible Synthetic Route from N-Boc-4-Piperidone This table outlines a conceptual pathway based on documented reactions for similar structures.

StepReactionReagentsIntermediate/ProductReference
1Wittig OlefinationPh₃P=CH₂tert-Butyl 4-methylenepiperidine-1-carboxylate nih.gov
2BromofluorinationNBS, Et₃N·3HFtert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate rsc.org
3AzidationNaN₃tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate rsc.org
4ReductionH₂, Pd/Ctert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate rsc.org
5DeprotectionHClThis compound dtic.mil

Intramolecular Reductive Hydroamination/Cyclization Cascades

Intramolecular hydroamination represents an atom-economical method for constructing nitrogen-containing heterocycles like piperidines. nih.gov These reactions involve the addition of an N-H bond across a tethered unsaturated C-C bond (alkene or alkyne). Catalysis by Brønsted acids or transition metals like gold or copper can facilitate this cyclization. nih.govnih.govmdpi.comrsc.org

In a typical cascade, an appropriately substituted aminoalkene or aminoalkyne is treated with a catalyst to induce cyclization. For example, Gharpure and colleagues described a piperidine synthesis via a 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. mdpi.com The reaction is thought to proceed through acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that is reduced in situ to yield the piperidine. mdpi.com The stereochemical outcome of these cyclizations can often be controlled, providing access to specific diastereomers. nih.govrsc.org This methodology is highly valuable for creating substituted piperidines from linear precursors in a single, efficient step.

Chemical Transformations and Derivatization Strategies

Functionalization at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a common site for functionalization, which can be crucial for modulating the physicochemical properties and biological activity of the resulting molecules. Protective group strategies are often employed during multi-step syntheses to ensure regioselectivity.

Protective Group Strategies in Synthesis (e.g., Cbz, Fmoc)

Protecting the piperidine nitrogen is a critical step in many synthetic routes involving (4-Fluoropiperidin-4-yl)methanamine to prevent unwanted side reactions. The choice of the protecting group is dictated by its stability under various reaction conditions and the ease of its removal.

Carboxybenzyl (Cbz or Z) Group: The Cbz group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal by catalytic hydrogenation. nih.gov The synthesis of Cbz-protected this compound would typically involve the reaction of the parent amine with benzyl (B1604629) chloroformate in the presence of a base. While specific examples for this compound are not prevalent in the provided search results, the general principle of Cbz protection is a standard procedure in organic synthesis. figshare.com The removal of the Cbz group is usually achieved under mild conditions using hydrogenolysis (e.g., H₂/Pd-C), which is advantageous when other functional groups in the molecule are sensitive to harsh deprotection conditions. nih.gov

9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is another important protecting group for amines, particularly in solid-phase peptide synthesis (SPPS). scielo.org.mx It is base-labile and can be removed under mild conditions using a secondary amine, such as piperidine or 4-methylpiperidine. scielo.org.mxresearchgate.net The synthesis of Fmoc-(4-Fluoropiperidin-4-yl)methanamine would involve the reaction with Fmoc-Cl or Fmoc-OSu. The use of Fmoc protection is particularly valuable when acidic conditions need to be avoided during the deprotection step. nih.gov

Table 1: Common Protecting Groups for the Piperidine Nitrogen

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
CarboxybenzylCbz, ZBenzyl chloroformateH₂, Pd/C
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuPiperidine or other secondary amine in DMF
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong acid (e.g., TFA, HCl)

Modifications at the Methanamine Moiety

The primary amine of the methanamine moiety is a key site for introducing structural diversity. A wide range of functionalization reactions can be performed at this position to generate a library of derivatives with varied properties.

Amine Functionalization Reactions

The primary amine of this compound can undergo a variety of chemical transformations common to primary amines. These reactions are fundamental for building more complex molecules.

Alkylation and Arylation: The primary amine can be alkylated or arylated to form secondary or tertiary amines. Reductive amination is a common method for mono-alkylation, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). researchgate.net Direct alkylation with alkyl halides can also be employed, though it may lead to over-alkylation. Arylation can be achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. orgsyn.org

Introduction of Diverse Substituents onto the Amine Nitrogen

The introduction of a wide array of substituents on the amine nitrogen allows for the fine-tuning of the molecule's properties.

Table 2: Examples of Derivatization Reactions at the Methanamine Moiety

Reaction TypeReagentsProduct Functional Group
AcylationAcyl chloride, Carboxylic acid + coupling agentAmide
SulfonylationSulfonyl chlorideSulfonamide
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃Secondary or Tertiary Amine
Urea (B33335) FormationIsocyanateUrea
Thiourea FormationIsothiocyanateThiourea

For instance, the reaction of this compound with an isocyanate would yield a urea derivative, while reaction with an isothiocyanate would produce a thiourea. These functional groups can introduce new hydrogen bonding donors and acceptors, significantly altering the molecule's interaction with biological targets. The synthesis of N-substituted derivatives, such as 1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine, highlights the possibility of introducing complex aromatic and heteroaromatic substituents. evitachem.com

Remote Functionalization of the Piperidine Ring

While direct functionalization of the piperidine ring of this compound is challenging, remote functionalization strategies can be employed, often on a protected intermediate.

α-Functionalization Approaches

Conformational Analysis and Stereochemical Implications

Conformational Behavior of Fluorinated Piperidines

Fluorinated piperidines exhibit complex conformational behaviors that are a departure from their non-fluorinated counterparts. nih.govresearchgate.net Typically, substituents on a cyclohexane (B81311) or piperidine (B6355638) ring prefer an equatorial position to minimize steric hindrance. However, in many fluorinated piperidines, a notable preference for the axial conformation of the fluorine atom is observed. nih.govresearchgate.net This preference is the result of a delicate interplay between several factors, including electrostatic interactions, hyperconjugation, steric effects, and solvation. nih.govd-nb.info The specific substitution pattern on the piperidine ring further modulates these conformational preferences. d-nb.info

Influence of Fluorine on Ring Conformation (e.g., Gauche Preference)

The presence of a highly electronegative fluorine atom introduces significant electronic effects that dictate the conformational equilibrium of the piperidine ring. One of the key phenomena is the "gauche effect," where a conformation with substituents in a gauche relationship (approximately 60° dihedral angle) is favored over the anti conformation. wikipedia.org In the context of fluorinated piperidines, this is often explained by hyperconjugation, where electron density is donated from a C-H σ-bonding orbital into the antibonding σ* orbital of the C-F bond. wikipedia.org This interaction is maximized in a gauche arrangement.

Furthermore, in protonated fluoropiperidines, strong electrostatic interactions between the positively charged nitrogen and the electronegative fluorine (C-F···HN+) can significantly stabilize the axial conformer. nih.govresearchgate.net This charge-dipole interaction is a dominant factor in determining the conformational preference in such systems. nih.gov While the classic gauche effect due to hyperconjugation plays a role, it is often considered secondary to these powerful electrostatic forces in protonated species. researchgate.netbeilstein-journals.org

Spectroscopic Methods for Conformational Elucidation (e.g., NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, COSY, HOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the conformational preferences of fluorinated piperidines in solution. nih.gov

¹H NMR: Proton-proton coupling constants (³JHH) are valuable for determining the relative orientation of hydrogens on the piperidine ring and thus inferring the ring's conformation.

¹³C NMR: The chemical shifts of carbon atoms, particularly those bonded to or near the fluorine, provide insights into the electronic environment and can help distinguish between different conformers. nih.govmarquette.edu It is sometimes challenging to directly observe ¹³C signals in fluorinated compounds, but techniques like ¹H-¹³C HMBC can be employed to identify these signals and even measure ¹³C-¹⁹F coupling constants. blogspot.com

¹⁹F NMR: As a sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly powerful for studying fluorinated molecules. nih.gov The ¹⁹F chemical shift is highly sensitive to the local environment, making it an excellent probe for conformational changes. nih.gov Furthermore, fluorine-proton (¹⁹F-¹H) and fluorine-carbon (¹⁹F-¹³C) coupling constants provide crucial dihedral angle information. For instance, the magnitude of the ³J(¹⁹F,¹H) coupling constant is often used to determine the axial or equatorial orientation of the fluorine atom. nih.gov

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to assign the proton signals within the piperidine ring.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY experiment can identify through-space interactions between protons and the fluorine atom, providing direct evidence for their spatial proximity and thus confirming conformational assignments. ed.ac.uk

A comprehensive analysis combining these NMR techniques allows for a detailed and robust determination of the conformational equilibrium of (4-Fluoropiperidin-4-yl)methanamine in solution. nih.gov

Computational Analysis of Conformation (e.g., Density Functional Theory for Relative Energies)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in complementing experimental data and providing a deeper understanding of the conformational landscape of fluorinated piperidines. nih.govd-nb.info DFT calculations can accurately predict the relative energies of different conformers (e.g., axial vs. equatorial fluorine) in both the gas phase and in solution, often using a polarizable continuum model (PCM) to account for solvent effects. d-nb.info

These computational studies have been crucial in dissecting the various contributions to conformational stability, such as:

Electrostatic interactions: Quantifying the stabilizing effect of charge-dipole interactions. researchgate.net

Hyperconjugative effects: Analyzing orbital interactions, like the gauche effect. researchgate.netresearchgate.net

Steric repulsion: Evaluating the destabilizing effect of bulky groups. nih.gov

In many instances, the conformer predicted to be of lower energy by DFT calculations aligns with the experimentally observed major conformer. nih.gov However, discrepancies can arise, highlighting the importance of considering solvation effects, as the polarity of the solvent can significantly influence the conformational equilibrium. d-nb.info

Stereoisomeric Purity and Epimerization Processes

The synthesis of this compound and related substituted piperidines can often lead to mixtures of diastereomers. researchgate.net Achieving stereoisomeric purity is crucial, as different stereoisomers can exhibit distinct biological activities. Techniques such as crystallization and chromatography are commonly employed for the separation of stereoisomers. researchgate.net

Epimerization, the process of inverting the stereochemistry at one chiral center, can be a significant consideration. In some cases, epimerization can be used as a strategic tool to convert a mixture of diastereomers into a single, more stable, or desired stereoisomer. researchgate.net For instance, base-catalyzed epimerization has been utilized to obtain stereoisomerically pure products. researchgate.net More recently, light-mediated epimerization methods using photocatalysis and hydrogen atom transfer (HAT) have been developed to convert readily accessible piperidine diastereomers into their more thermodynamically stable counterparts with high selectivity. nih.govescholarship.org These methods have been shown to be effective for a wide range of substituted piperidines. escholarship.org Understanding the potential for epimerization is vital for ensuring the stereochemical integrity of this compound during its synthesis, purification, and storage.

Crystallographic Studies for Solid-State Conformation

X-ray crystallography provides definitive evidence of the molecular structure and conformation of a compound in the solid state. For fluorinated piperidines, crystallographic data can confirm the preferred conformation of the ring and the orientation of its substituents, including the fluorine atom. nih.gov This solid-state information serves as a valuable benchmark for comparison with solution-phase conformations determined by NMR and computational models. For instance, the crystal structure of a related all-cis-(multi)fluorinated piperidine confirmed the equatorial preference of the fluorine substituent in that specific case, validating the results from NMR studies. nih.gov

4 Fluoropiperidin 4 Yl Methanamine As a Scaffold in Molecular Design Research

Integration into Privileged Scaffolds in Medicinal Chemistry

Privileged scaffolds are molecular frameworks that can bind to multiple biological targets, making them highly valuable in drug discovery. The (4-Fluoropiperidin-4-yl)methanamine moiety has been successfully incorporated into various privileged structures to enhance their pharmacological profiles. The introduction of the fluorinated piperidine (B6355638) ring can improve metabolic stability, binding affinity, and selectivity of the parent molecule.

The concept of privileged scaffolds suggests that certain chemical structures are predisposed to interact with specific protein families. researchgate.net For instance, the 4-aminoquinoline (B48711) scaffold has been identified as a privileged structure for designing leishmanicidal agents due to its ability to generate highly active and selective compounds that target key aspects of parasite survival. nih.gov Similarly, the integration of this compound into known privileged scaffolds can lead to the development of new chemical entities with improved drug-like properties. The fluorine atom can modulate the pKa of the neighboring amino group, influencing its interaction with biological targets and improving its pharmacokinetic profile.

Rational Design Principles for Molecular Architecture

The use of this compound in molecular design is guided by rational principles aimed at optimizing the interaction of the final compound with its biological target. The fluorine atom, with its high electronegativity and small size, can form favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with the target protein. These interactions can significantly contribute to the binding affinity and selectivity of the molecule.

A key principle in the rational design of molecules incorporating this scaffold is the strategic placement of the fluorine atom to influence the conformation of the piperidine ring and the orientation of the aminomethyl group. This, in turn, dictates how the molecule fits into the binding pocket of the target. For example, in the design of T-type calcium channel antagonists, the fluorinated piperidine moiety was crucial for achieving high potency and selectivity. nih.govresearchgate.net The design process often involves computational modeling to predict the binding mode and to guide the synthesis of analogs with improved properties.

Scaffold Hopping Methodologies in Molecular Design

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel molecular frameworks with similar biological activity to a known active compound but with a different core structure. nih.govniper.gov.in This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. niper.gov.in this compound can be utilized as a replacement for other cyclic amines in a scaffold hopping approach.

The goal of scaffold hopping is to retain the key pharmacophoric features of the original molecule while exploring new chemical space. niper.gov.in The fluorinated piperidine ring can mimic the spatial arrangement and electronic properties of other cyclic systems, allowing for its substitution in a known pharmacophore. This can be achieved through various computational and synthetic methods. For instance, a "scaffold hop" can be performed through selective photolysis followed by an acid-promoted rearrangement. uchicago.edu Recent studies have utilized in-silico methods like scaffold hopping to identify potent and selective inhibitors for specific enzymes. nih.gov

Application in the Design of Specific Molecular Classes

The versatility of the this compound scaffold has led to its application in the design of various classes of biologically active molecules.

Design of Selective Receptor Modulators

The scaffold has been instrumental in the development of selective modulators for various receptors. For instance, it has been incorporated into ligands targeting sigma receptors, which are implicated in neurological disorders. nih.govresearchgate.net The specific substitution pattern on the piperidine ring, including the fluorine atom, contributes to the affinity and selectivity of these compounds for different sigma receptor subtypes. nih.gov The design of selective receptor agonists, such as those for the EP4 receptor, has also benefited from the incorporation of related sulfur-containing scaffolds, highlighting the modularity of these design principles. nih.gov

Table 1: Examples of this compound in Selective Receptor Modulators

Compound/TargetKey FindingsReference
Sigma-1 Receptor LigandsIncorporation of a substituted piperidine linked to a polyfunctionalized pyridine (B92270) resulted in high affinity and selectivity for the σ1 receptor. nih.gov
EP4-Receptor AgonistsChemical modification of a 7-thiaPGE(1) analogue led to highly selective EP4-receptor agonists. nih.gov

Design of Enzyme Inhibitors

The this compound moiety has been employed in the design of potent and selective enzyme inhibitors. A notable example is its use in the development of cyclin-dependent kinase (CDK) inhibitors. A diaminopyrimidine core with a substituted 4-piperidine moiety was identified as critical for CDK inhibitory activity, leading to the discovery of potent inhibitors of CDK1, CDK2, and CDK4. nih.gov The structural features of the piperidine ring, including the fluorine substitution, play a crucial role in the binding affinity and selectivity of these inhibitors. nih.gov

Table 2: this compound in Enzyme Inhibitor Design

Enzyme TargetInhibitor ScaffoldKey FindingsReference
Cyclin-Dependent Kinases (CDK1, CDK2, CDK4)Diaminopyrimidine with a substituted 4-piperidineIdentified as a critical structure for potent and selective CDK inhibition. nih.gov

Design of Ion Channel Antagonists

This scaffold has proven to be particularly effective in the design of ion channel antagonists. A significant application is in the development of T-type calcium channel antagonists. nih.govresearchgate.net Structural modification of initial lead compounds by introducing the 4-aminomethyl-4-fluoropiperidine moiety resulted in a potent and selective antagonist with efficacy in the central nervous system. nih.govresearchgate.net Furthermore, the scaffold has been utilized in the design of selective blockers for other ion channels, such as the Anoctamin 1 (ANO1) chloride channel, which is a target in cancer therapy. mdpi.com

Table 3: this compound in Ion Channel Antagonist Design

Ion Channel TargetCompound ClassKey FindingsReference(s)
T-type Ca2+ Channel4-aminomethyl-4-fluoropiperidine derivativesLed to a potent and selective antagonist with in vivo CNS efficacy. nih.govresearchgate.net
NaV1.7 Voltage-Gated Sodium ChannelDiaryl ether aryl sulfonamidesOptimization led to a selective inhibitor that binds to the voltage-sensing domain. nih.gov
Anoctamin 1 (ANO1) Ion Channel2,4-DiaminopyrimidinesA pyrimidine (B1678525) scaffold with a nitrogen-containing heterocyclic moiety showed promise as an ANO1 blocker. mdpi.com

In Silico Approaches to Scaffold Design

In the realm of modern medicinal chemistry, in silico approaches are indispensable for the rational design of novel molecular scaffolds. For a compound such as this compound, these computational techniques provide profound insights into its potential as a building block for more complex drug candidates. The primary goal of these methods is to predict the binding affinity and interaction patterns of the scaffold with various biological targets, thereby guiding the synthetic efforts towards more promising avenues. nih.gov

Computational analysis of the this compound scaffold would typically commence with the generation of a 3D conformational ensemble. This allows for a thorough exploration of the molecule's accessible shapes, which is crucial for understanding its potential interactions with a protein's binding site. Techniques such as molecular mechanics and quantum mechanics calculations are employed to accurately model the geometry and electronic properties of the scaffold.

Furthermore, virtual screening campaigns can be conducted where the this compound scaffold is decorated with a multitude of functional groups to create a virtual library of derivatives. nih.govwhiterose.ac.uk This library can then be docked into the active sites of various target proteins to identify potential hits. Such studies help in elucidating the structure-activity relationship (SAR), which is fundamental for optimizing the lead compounds. nih.gov The insights gained from these in silico studies provide a robust foundation for future drug design, enabling the exploration of structural modifications and the optimization of drug-like properties. nih.gov

A key aspect of in silico design is the assessment of the scaffold's novelty and diversity compared to existing chemical entities. Computational methods can be used to compare the structural and physicochemical properties of the this compound scaffold against large chemical databases. acs.org This analysis helps in identifying unique chemical spaces that can be exploited for the development of novel therapeutics with potentially new mechanisms of action.

PropertyValue
Molecular FormulaC6H13FN2
Molecular Weight132.18 g/mol
XLogP30.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass132.106266 g/mol
Topological Polar Surface Area38.1 Ų
Heavy Atom Count9
Formal Charge0
Complexity81.4
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count0
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes

Exploration of Pharmacophore Space via sp3-Hybridization and 3D Coverage

The exploration of the pharmacophore space is a critical step in drug discovery, and the structural characteristics of this compound make it an intriguing candidate for this purpose. Its high degree of sp3-hybridization imparts a distinct three-dimensional (3D) geometry, a feature that is increasingly sought after in modern drug design. acs.orgnih.govwhiterose.ac.uknih.gov

Fragment-based drug discovery (FBDD) has highlighted the need for libraries rich in 3D fragments, as they offer better shape complementarity to the typically complex and irregular surfaces of protein binding sites. acs.orgnih.gov Historically, many screening collections have been dominated by flat, aromatic compounds. whiterose.ac.uknih.gov The incorporation of sp3-rich scaffolds like this compound helps to overcome the limitations of these planar molecules by providing access to a much larger and more diverse chemical space. nih.govwhiterose.ac.uk The non-planar nature of the piperidine ring in this scaffold allows for the presentation of substituents in well-defined spatial orientations, which can lead to more specific and higher-affinity interactions with the target protein.

The presence of a fluorine atom and a primary amine group on the quaternary center of the piperidine ring further enhances the pharmacophoric potential of this scaffold. These functional groups can act as hydrogen bond donors and acceptors, as well as engage in other non-covalent interactions, which are crucial for molecular recognition. The strategic placement of these groups in a 3D arrangement allows for the creation of unique pharmacophore models that can be used to screen for novel biological activities.

Future Research Directions in Fluorinated Piperidine Chemistry

Development of Novel Stereoselective Methodologies

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different pharmacological profiles. While significant strides have been made, the development of new stereoselective methods for the synthesis of fluorinated piperidines remains a key research focus.

Recent advancements have seen the successful application of transition metal catalysis for the stereoselective synthesis of fluorinated piperidines. For instance, rhodium- and palladium-catalyzed hydrogenations of fluoropyridines have emerged as powerful strategies for accessing all-cis-(multi)fluorinated piperidines. nih.govacs.org A rhodium(I) complex with pinacol (B44631) borane (B79455) has been utilized for a highly diastereoselective dearomatization/hydrogenation process. nih.gov Subsequently, a palladium-catalyzed hydrogenation method was developed that proved effective for substrates inaccessible by rhodium catalysis and was notably tolerant of air and moisture. nih.govacs.org These methods often yield products with the fluorine atom in an axial position, a preference that has been a subject of detailed conformational studies. nih.govnih.gov

Future research will likely focus on expanding the substrate scope and improving the enantioselectivity of these reactions. The development of novel chiral ligands and catalytic systems will be crucial for accessing a wider range of enantioenriched fluorinated piperidines. acs.orgnih.gov One promising strategy involves the use of chiral auxiliaries, where an oxazolidine-substituted pyridine (B92270) can be hydrogenated in a diastereoselective manner, followed by in situ cleavage of the auxiliary to yield the enantioenriched piperidine (B6355638). acs.orgnih.gov

Table 1: Comparison of Recent Stereoselective Methodologies for Fluorinated Piperidine Synthesis
MethodologyCatalyst/ReagentKey FeaturesLimitations/Future WorkReference
Rhodium-Catalyzed Dearomatization/HydrogenationRhodium(I) complex, Pinacol boraneHighly diastereoselective for all-cis products.Limited substrate scope (e.g., hydroxy, aryl, ester, and amide groups not well-tolerated), moisture sensitive. nih.gov
Palladium-Catalyzed HydrogenationHeterogeneous Palladium CatalystRobust, tolerant of air and moisture, broader substrate scope than rhodium catalysis.Hydrodefluorination can be a side reaction. nih.govacs.orgnih.gov
Chiral Auxiliary StrategyOxazolidine auxiliaryEnables synthesis of highly enantioenriched fluorinated piperidines.Requires additional steps for auxiliary attachment and removal. acs.orgnih.gov

Expanding the Scope of C-H Functionalization

Direct C-H functionalization represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to modifying complex molecules. Applying this strategy to fluorinated piperidines like (4-Fluoropiperidin-4-yl)methanamine could provide rapid access to a diverse array of analogues for structure-activity relationship (SAR) studies.

Research into the C-H functionalization of piperidine derivatives has demonstrated the feasibility of site-selective modifications using rhodium catalysts. nih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov For instance, different rhodium catalysts can direct functionalization to the C2 or C4 positions of the piperidine ring. nih.gov The 3-substituted analogues have been prepared indirectly via cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.gov

The future in this area lies in developing catalytic systems that can selectively functionalize the C-H bonds of fluorinated piperidines with high efficiency and predictability. A significant challenge will be to achieve functionalization at positions electronically deactivated by the presence of the fluorine atom. Overcoming the inherent inertness of certain C-H bonds will require the design of more reactive and selective catalysts. Palladium-catalyzed methods, which have been explored for the arylation, vinylation, and alkynylation of piperidines, could be adapted for fluorinated substrates. researchgate.net

Table 2: Site-Selective C-H Functionalization Strategies for Piperidines
PositionCatalyst/StrategyKey Controlling FactorReference
C2Rh2(R-TCPTAD)4 with N-Boc-piperidineCatalyst and Protecting Group nih.gov
C4Rh2(S-2-Cl-5-BrTPCP)4 with N-α-oxoarylacetyl-piperidinesCatalyst and Substrate nih.gov
C3Cyclopropanation of N-Boc-tetrahydropyridine and reductive ring-openingIndirect multi-step approach nih.gov

Advanced Computational Tools for Predictive Synthesis and Design

The integration of computational chemistry into the synthetic workflow is revolutionizing how molecules are designed and synthesized. For fluorinated piperidines, computational tools are becoming indispensable for predicting molecular properties, understanding reaction mechanisms, and guiding the design of new synthetic routes.

Recent studies have employed chemoinformatic tools and density functional theory (DFT) calculations to analyze libraries of fluorinated piperidines. unifi.itacs.org These computational analyses have been used to calculate properties such as pKa, revealing that the introduction of fluorine atoms significantly lowers the basicity of the piperidine nitrogen. acs.org This is a critical parameter in drug design, as it can influence properties like hERG channel affinity and, consequently, cardiac toxicity. acs.org

Furthermore, computational modeling has been instrumental in understanding the conformational behavior of fluorinated piperidines. nih.govnih.gov DFT calculations have been used to rationalize the experimentally observed preference for the fluorine atom to occupy an axial position in many derivatives. nih.gov These studies have highlighted the importance of factors such as charge-dipole interactions, hyperconjugation, and solvation effects in determining the conformational landscape of these molecules. nih.govnih.gov

The future will see an increased reliance on advanced computational tools for the de novo design of fluorinated piperidine derivatives with specific, pre-determined properties. Machine learning algorithms, trained on large datasets of experimental and calculated data, could be used to predict the outcomes of reactions, optimize reaction conditions, and identify promising new drug candidates. The synergy between computational prediction and experimental validation will accelerate the discovery and development of novel fluorinated piperidines. researchgate.net

Exploration of New Chemical Reactivity Modalities

Pushing the boundaries of known chemical transformations is essential for accessing novel chemical space and developing more efficient synthetic routes. The exploration of new reactivity modalities for the synthesis of fluorinated piperidines is an active and promising area of research.

One innovative approach is the development of chemodivergent reactions, where the outcome can be switched between different products by tuning the reaction conditions. For example, the acidity of HF/Pyridine media has been shown to control the chemodivergent fluoro- and hydro-heteroalkylation of olefins, providing access to valuable fluorinated piperidines. acs.org This strategy allows for the late-stage functionalization of complex molecules. acs.org

Another emerging area is the development of modular synthetic strategies, such as the palladium-catalyzed [4+2] annulation of α-fluoro-β-ketoester starting materials to construct the piperidine core. nih.gov This method offers a high degree of modularity, allowing for the rapid assembly of functionally rich fluoropiperidines that can be further derivatized. nih.gov

Future research will likely uncover entirely new ways to construct the fluorinated piperidine scaffold. This could involve the development of novel cycloaddition reactions, the harnessing of radical-based transformations, or the application of photoredox catalysis. The ability to introduce the (aminomethyl) group found in this compound through novel, late-stage functionalization reactions would be particularly valuable. The continuous exploration of new reactivity will undoubtedly lead to more efficient and versatile methods for the synthesis of this important class of compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.